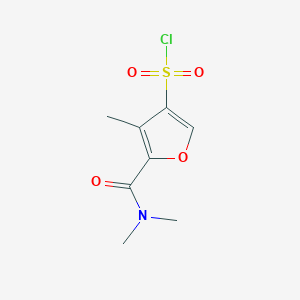

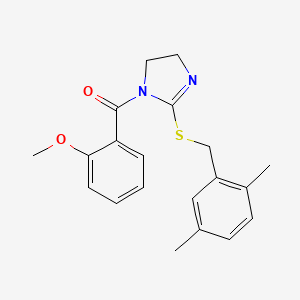

5-(Dimethylcarbamoyl)-4-methylfuran-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . DMCC can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . To suppress the formation of ureas, excess phosgene is used (in a 3:1 ratio) . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis

The molecular formula of DMCC is C3H6ClNO . The average mass is 107.539 Da and the monoisotopic mass is 107.013794 Da .Chemical Reactions Analysis

DMCC is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . It can also be formed in small amounts (up to 20 ppm) from dimethylformamide (DMF) in the Vilsmeier–Haack reaction or when DMF is used as a catalyst in the reaction of carboxylic acids with thionyl chloride to the corresponding acyl chloride .Physical And Chemical Properties Analysis

DMCC is a clear, colorless, corrosive and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water . It has a refractive index of n20/D 1.453 (lit.) and a density of 1.168 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Mutagenicity and Carcinogenicity of Acyl/Sulfonyl Halides

A review on mutagenicity data for acyl/sulfonyl halides, which are structurally related to the chemical , suggests that the perceived mutagenic potential of this class of compounds is based on nonreproducible findings and may not accurately reflect their hazard. This information is crucial for understanding the safety profile of related compounds in drug development and environmental health (Amberg et al., 2015).

Role of Dimethyl Sulfoxide (DMSO) in Research and Industry

Research on dimethyl sulfoxide (DMSO), a solvent that shares a functional group with the chemical , highlights its wide applications in medicine, biotechnology, electrochemistry, and physics due to its low toxicity and environmental compatibility. This study reviews DMSO's interactions with cosolvents and its impact on molecular structures and solution behavior (Kiefer et al., 2011).

Xylan Derivatives and Application Potential

The chemical modification of xylan into ethers and esters provides biopolymers with specific properties, demonstrating the versatility of functional group manipulation for developing new materials. This research might indicate the potential application of modifying furan compounds for material science (Petzold-Welcke et al., 2014).

Furan Derivatives from Plant Biomass

A review on the synthesis of furan derivatives, like 5-hydroxymethylfurfural (HMF) from plant biomass, and their application in producing monomers, polymers, and fuels suggests the relevance of furan compounds in sustainable chemical production. This could hint at research avenues exploring the synthesis and applications of furan derivatives in green chemistry (Chernyshev et al., 2017).

Therapeutic Applications of DMSO

The application of DMSO as a therapeutic agent and drug vehicle for eye diseases demonstrates its utility in enhancing drug delivery and therapeutic efficacy, providing a precedent for the use of similar compounds in medical applications (Hoang et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Given the hazardous nature of DMCC, it is crucial to handle this compound under stringent safety precautions . Future research could focus on finding safer alternatives or improving the safety measures during its handling and use. It’s also important to explore its potential applications in pharmacological or pesticidal activities .

Eigenschaften

IUPAC Name |

5-(dimethylcarbamoyl)-4-methylfuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S/c1-5-6(15(9,12)13)4-14-7(5)8(11)10(2)3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXVCSFAWWOPJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1S(=O)(=O)Cl)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylcarbamoyl)-4-methylfuran-3-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)